1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-17(2)22-12-18(13-23-17)10-20(11-18)16(21)9-19-8-7-14-5-3-4-6-15(14)19/h3-8H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRDQFAEJDOAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CN3C=CC4=CC=CC=C43)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Indole Moiety: The indole group can be introduced via a substitution reaction, where an indole derivative reacts with the spirocyclic intermediate.
Final Functionalization: The ethanone group can be introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The indole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups onto the indole ring.
Scientific Research Applications
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Spirocyclic Core Variations
The spiro[3.5]nonane framework is shared with compounds like 2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone (). Key differences include:
- Substituent on ethanone: The target compound has an indol-1-yl group, while ’s analog uses a benzoxazolylthio group. Benzoxazole derivatives often exhibit antimicrobial or anti-inflammatory properties, whereas indole-based systems are common in CNS-targeting drugs .
- Impact of oxygen/nitrogen placement: In 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione (), the spiro system lacks dimethyl groups but includes ketone oxygen atoms, likely reducing lipophilicity compared to the dimethylated target compound .
Indole Substitution Position
The 1H-indol-1-yl group in the target compound contrasts with indol-3-yl derivatives (e.g., JWH-250 in ). highlights that replacing indol-3-yl with indol-1-yl (as in compound QP82) improved binding to CBP/p300 bromodomains (IC₅₀ = 1.69 µM vs. weaker activity for indol-3-yl analogs). This suggests the substitution position critically influences hydrogen bonding and steric interactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Spirocyclic Advantages: The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core likely enhances rigidity and solubility (due to dioxa groups) compared to non-spiro or hydrocarbon-only analogs .
- Indole Position Matters : Indol-1-yl substitution (target compound) may favor interactions with polar residues in enzymes (e.g., CBP/p300), whereas indol-3-yl is common in receptor-targeting agents (e.g., JWH-250) .
- Synthetic Feasibility : Methods for spiro compound synthesis (e.g., aldol reactions in ) could be adapted, though the dimethyl and dioxa groups may require specialized conditions .
Biological Activity
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone, a compound characterized by its unique spirocyclic structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 241.33 g/mol. Its structure includes a spirocyclic moiety that is believed to contribute to its biological effects.
The spirocyclic structure of this compound allows it to interact with specific enzymes and receptors in biological systems. The unique spatial arrangement enables the compound to fit into binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects such as inhibition or activation of enzymatic processes.
Biological Activities
Research indicates that compounds with similar structural features have exhibited a range of biological activities:
- Antimicrobial Activity : Compounds in this class have shown significant antifungal properties against pathogens like Rhizoctonia solani and Fusarium graminearum. For instance, some related compounds demonstrated EC50 values (the concentration required for 50% inhibition) between 4.3 µM and 9.7 µM against these fungi .
- Anticancer Potential : Preliminary studies suggest that indole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of caspases and Bcl-2 family proteins.
- Neuroprotective Effects : Some spirocyclic compounds have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
Several studies have examined the biological activity of similar compounds:
- Study on Indole Derivatives : A study published in Molecules assessed various indole derivatives for their antifungal activity. The findings indicated that specific substitutions on the indole ring significantly enhanced bioactivity against phytopathogens .
- Fungicidal Activity Assessment : In another research effort, a series of compounds related to the spirocyclic structure were tested for fungicidal activity against Rhizoctonia solani. The results indicated that certain modifications led to improved inhibition rates, suggesting a structure-activity relationship that could be exploited for drug development .
Data Tables
The following table summarizes some relevant findings regarding the biological activity of related compounds:
| Compound Name | EC50 (µM) | Activity Type | Target Pathogen |
|---|---|---|---|
| Compound A | 4.3 | Antifungal | Fusarium graminearum |
| Compound B | 9.7 | Antifungal | Rhizoctonia solani |
| Compound C | 17.1 | Antifungal | Broad-spectrum |
| Compound D | 61.2 | Anticancer | Various cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
